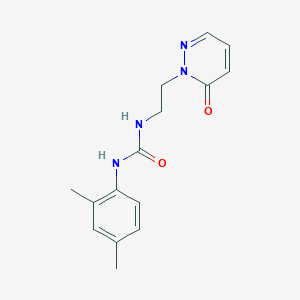![molecular formula C14H18N2O5S B2838049 N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-06-8](/img/structure/B2838049.png)
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonylethyl group, and a benzodioxole moiety
Aplicaciones Científicas De Investigación
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonylethyl group and the benzodioxole moiety. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonylethyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Benzodioxole Moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonylethyl group may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-ones share the pyrrolidine ring structure.
Sulfonyl Compounds: Sulfonamides and sulfonylureas have similar sulfonyl groups.
Benzodioxole Compounds: Compounds like piperonyl butoxide contain the benzodioxole moiety.
Uniqueness
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(11-3-4-12-13(9-11)21-10-20-12)15-5-8-22(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYKPWGSHVGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)
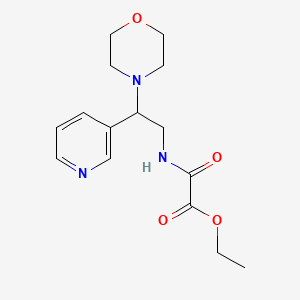
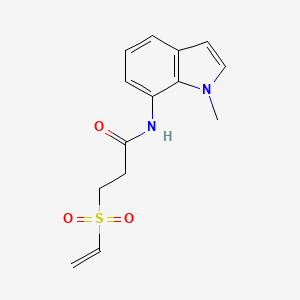
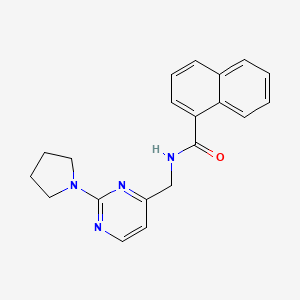
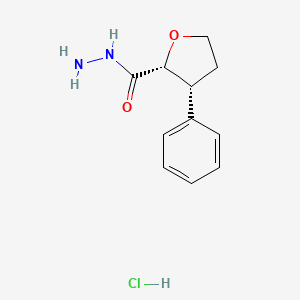
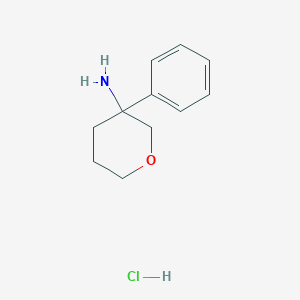
![3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2837982.png)
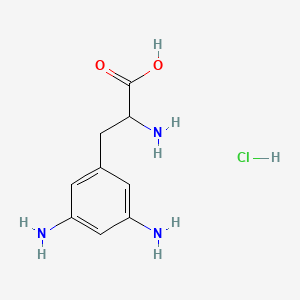
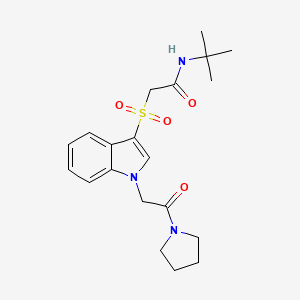
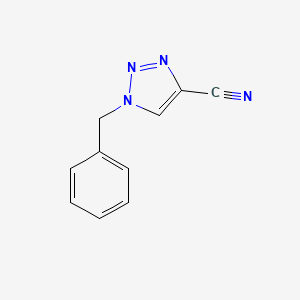
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/new.no-structure.jpg)
![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
